4-chloro-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as chloro, methoxy, and methylbenzyl. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to further reactions to introduce the chloro, methoxy, and methylbenzyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anti-tumor effects, are of interest for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENOL
- 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL ACETATE
Uniqueness
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy and chloro groups, along with the pyrazole ring, contributes to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C25H23ClN2O2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23ClN2O2/c1-17-4-6-18(7-5-17)16-28-25(20-10-14-22(30-3)15-11-20)23(26)24(27-28)19-8-12-21(29-2)13-9-19/h4-15H,16H2,1-3H3 |
InChI Key |
QSCJQGUYEVZRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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